N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]benzamide, commonly known as IEBA, is a synthetic compound that belongs to the class of indole-based compounds. IEBA has gained significant attention in the scientific community due to its potential applications in the field of medical research.
Scientific Research Applications
- Research : Studies have explored its anti-inflammatory potential. The compound’s structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen suggests it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
- Strategy : Researchers have developed a base-promoted strategy to form fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts .
- Synthesis : N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized via amide bond formation between ibuprofen and tryptamine .
- Tryptamine Derivatives : Tryptamine, a natural derivative of tryptophan, is involved in neuromodulation, cognition, memory, and behavior .
- Role of Tryptamine : Tryptamine is a precursor to serotonin (5-hydroxytryptamine), a vital signaling hormone in the central nervous system .
Anti-Inflammatory Activity
Fused β-Carboline Formation
Amide Bond Formation
Neuromodulation and Behavior
Serotonin Signaling
Influenza and COVID-19 Research
Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various processes within the central nervous system .
Biochemical Pathways
It inhibits COX-1 and COX-2, catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes .
Result of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen has analgesic and anti-inflammatory effects , while tryptamine derivatives are involved in various processes within the central nervous system .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDBFKQSUUOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103639 |
Source
|
Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]benzamide | |
CAS RN |
4753-09-7 |
Source
|
Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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